REACTION_CXSMILES
|
C(=[N:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([O:21][C:22]([F:25])([F:24])[F:23])[C:16]=1[F:26])(C1C=CC=CC=1)C1C=CC=CC=1.[ClH:27].O>CCOCC>[ClH:27].[F:26][C:16]1[C:17]([O:21][C:22]([F:23])([F:24])[F:25])=[CH:18][CH:19]=[CH:20][C:15]=1[NH2:14] |f:4.5|
|
Name
|
benzhydrylidene-(2-fluoro-3-trifluoromethoxy-phenyl)-amine
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NC1=C(C(=CC=C1)OC(F)(F)F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 4 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with Et2O (2×10 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
After removal of solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative HPLC (stationary phase
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with Et2O as the free base from the combined fractions
|
Type
|
CUSTOM
|
Details
|
HCl gas was bubbled through the organic phase
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |